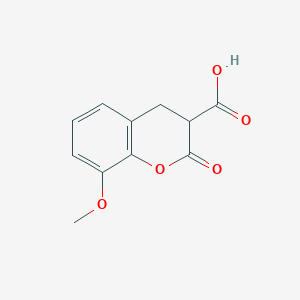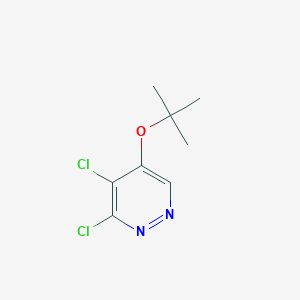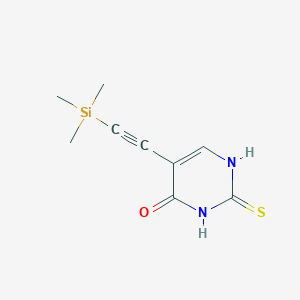
6-Isopropoxy-5-nitro-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Isopropoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the isopropoxy substituent in this compound makes it an interesting subject for chemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropoxy-5-nitro-1H-indazole can be achieved through various synthetic routes. One common method involves the nitration of 6-isopropoxy-1H-indazole. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 5-position of the indazole ring.
Another approach involves the cyclization of appropriate precursors. For example, the reaction of 2-nitrobenzaldehyde with isopropoxyamine followed by cyclization can yield this compound. This method may require the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure safety and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Isopropoxy-5-nitro-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Alkyl halides, strong bases (e.g., sodium hydride).
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Isopropoxy-5-amino-1H-indazole.
Substitution: Various substituted indazole derivatives.
Oxidation: Corresponding aldehydes or carboxylic acids.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Isopropoxy-5-nitro-1H-indazole depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may act by inhibiting specific enzymes or signaling pathways involved in cancer cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
6-Isopropoxy-5-nitro-1H-indazole can be compared with other indazole derivatives, such as:
5-Nitro-1H-indazole: Lacks the isopropoxy group, which may result in different biological activities and chemical reactivity.
6-Methoxy-5-nitro-1H-indazole: Contains a methoxy group instead of an isopropoxy group, which can influence its solubility and interaction with biological targets.
6-Isopropoxy-1H-indazole: Lacks the nitro group, which may affect its chemical reactivity and biological properties.
The presence of both the isopropoxy and nitro groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.
Propriétés
Formule moléculaire |
C10H11N3O3 |
|---|---|
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
5-nitro-6-propan-2-yloxy-1H-indazole |
InChI |
InChI=1S/C10H11N3O3/c1-6(2)16-10-4-8-7(5-11-12-8)3-9(10)13(14)15/h3-6H,1-2H3,(H,11,12) |
Clé InChI |
MDLTVYZCSSUQJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C2C=NNC2=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)


